molecular formula C12H17NO2 B3051617 3-(Dimethylamino)-3'-methoxypropiophenone CAS No. 35076-32-5

3-(Dimethylamino)-3'-methoxypropiophenone

Cat. No.: B3051617
CAS No.: 35076-32-5
M. Wt: 207.27 g/mol
InChI Key: PQEWAERVBUCIQJ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-3’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a dimethylamino group and a methoxy group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-3’-methoxypropiophenone typically involves the reaction of 3’-methoxypropiophenone with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent, such as ethanol or methanol, at elevated temperatures to increase the reaction rate.

Industrial Production Methods

In an industrial setting, the production of 3-(Dimethylamino)-3’-methoxypropiophenone may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency. Additionally, purification techniques, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-3’-methoxypropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-3’-methoxypropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-3’-methoxypropiophenone involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect the compound’s binding affinity to enzymes, receptors, or other biomolecules, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-arylpropenones: These compounds share a similar structure but differ in the position of the methoxy group.

    4-(Dimethylamino)pyridine: Another compound with a dimethylamino group, but with a pyridine ring instead of a propiophenone backbone.

Uniqueness

3-(Dimethylamino)-3’-methoxypropiophenone is unique due to the specific positioning of the dimethylamino and methoxy groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(dimethylamino)-1-(3-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)8-7-12(14)10-5-4-6-11(9-10)15-3/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEWAERVBUCIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188576
Record name 3-(Dimethylamino)-3'-methoxypropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35076-32-5
Record name 3-(Dimethylamino)-1-(3-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35076-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-3'-methoxypropiophenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Dimethylamino)-3'-methoxypropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylamino)-3'-methoxypropiophenone
Source European Chemicals Agency (ECHA)
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Record name 3-(DIMETHYLAMINO)-3'-METHOXYPROPIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC7T66Z59G
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Synthesis routes and methods

Procedure details

The Eschenmoser salt was produced by reacting 232 g (2.27 mol, 1 equivalent) tetramethyl diaminomethane with 187 g (2.14 mol, 0.95 equivalent) acetyl chloride in 1200 ml acetonitrile. 328 g (2.17 mol, 0.96 equivalent) 3-methoxyacetophenone were then added within 115 minutes at a temperature of from +3° C. to +11° C. and then stirred at from +20° C. to +25° C. for 20 to 21 hours. The resulting hydrochloride salt of the 3-dimethylamino-1-(3-methoxyphenyl)-propan-1-one (II) was filtered out. The residue was suspended in 1600 ml water and 190 ml sodium hydroxide solution (36% by weight) (pH 11-12) and extracted with 1000 ml ethyl acetate. The organic phase was separated off and dried over 50 g sodium sulfate. Once the organic solvent had been evaporated, the free base of the 3-dimethylamino-1-(3-methoxyphenyl)-propan-1-one (II) was obtained as a colorless oil (93% yield, 96% purity ascertained by HPLC).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetramethyl diaminomethane
Quantity
232 g
Type
reactant
Reaction Step Two
Quantity
187 g
Type
reactant
Reaction Step Three
Quantity
328 g
Type
reactant
Reaction Step Four
Quantity
1200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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